

Replicating published findings on the antiviral activity of (+/-)-Tylophorine

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Compound of Interest

Compound Name: (+/-)-Tylophorine

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Replicating Antiviral Activity of (+/-)-Tylophorine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published antiviral activity of **(+/-)-Tylophorine** and its derivatives against a range of viruses. The data presented is collated from multiple studies to facilitate the replication of findings and to offer a comparative analysis against other antiviral agents. Detailed experimental protocols and visual representations of associated signaling pathways are included to support further research and development.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy and cytotoxicity of **(+/-)-Tylophorine** and its analogues have been evaluated against several viruses. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and 50% growth inhibition (GI₅₀) values as reported in the literature.

Table 1: Antiviral Activity and Cytotoxicity of Tylophorine and its Derivatives against Coronaviruses

Compound	Virus	Cell Line	EC ₅₀ (nM)	CC ₅₀ (μM)	Selectivity Index (SI)	Reference
Tylophorine	SARS-CoV (Urbani)	Vero 76	<5 - 18	>1	>78-100	[1][2]
TGEV	ST	58 ± 4	>100	>1724	[3]	
Tylophorine Derivatives (dbq33b, dbq33b4p7, PI09)	SARS-CoV-2	Vero E6	2.5 - 78	-	-	[4]
HCoV-OC43	-	16 - 68	-	-	[4]	
HCoV-229E	-	6.5	-	-	[4]	
7-methoxycryptolepine	TGEV	ST	20 ± 1	>100	>5000	[3]
Remdesivir (Comparative)	SARS-CoV-2	Vero E6	800	>10	>12.5	[5]
SARS-CoV	HAE	69	-	-	[6]	
MERS-CoV	HAE	74	-	-	[6]	

Table 2: Antiviral Activity of Tylophorine Derivatives against Tobacco Mosaic Virus (TMV)

Compound	Assay Type	Inhibition Rate (%) @ 500 µg/mL	EC ₅₀ (µg/mL)	Reference
Tylophorine Derivatives (general)	In vivo	Good	-	[7]
Ribavirin (Comparative)	In vivo	36.4 - 40.8	138.3	[7][8]

Table 3: Cytotoxicity of Tylophorine and its Derivatives on Cancer Cell Lines

Compound	Cell Line	GI ₅₀ (nM)	IC ₅₀ (µM)	Reference
Tylophorine	HepG2	237 ± 32	-	[9]
HONE-1	114 ± 6	-	[9]	
NUGC-3	134 ± 9	-	[9]	
T47D	-	113	[3]	
Antofine and Tylophorine Prodrugs	Various Cancer Cell Lines	Low nM to pM	-	[10]

Experimental Protocols

Detailed methodologies are crucial for replicating published findings. Below are protocols for key experiments cited in the literature on Tylophorine's antiviral activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the concentration of a compound that is cytotoxic to cells.[11][12][13][14]

Materials:

- Cells (e.g., Vero E6, HepG2)
- 96-well plates
- Complete growth medium
- Tylophorine or derivative compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of the test compound in culture medium.
- Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (EC_{50}).[\[15\]](#)

Materials:

- Confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well plates
- Virus stock of known titer (e.g., SARS-CoV-2)
- Serial dilutions of the test compound
- Serum-free medium
- Overlay medium (e.g., 1.2% Avicel or carboxymethylcellulose in growth medium)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

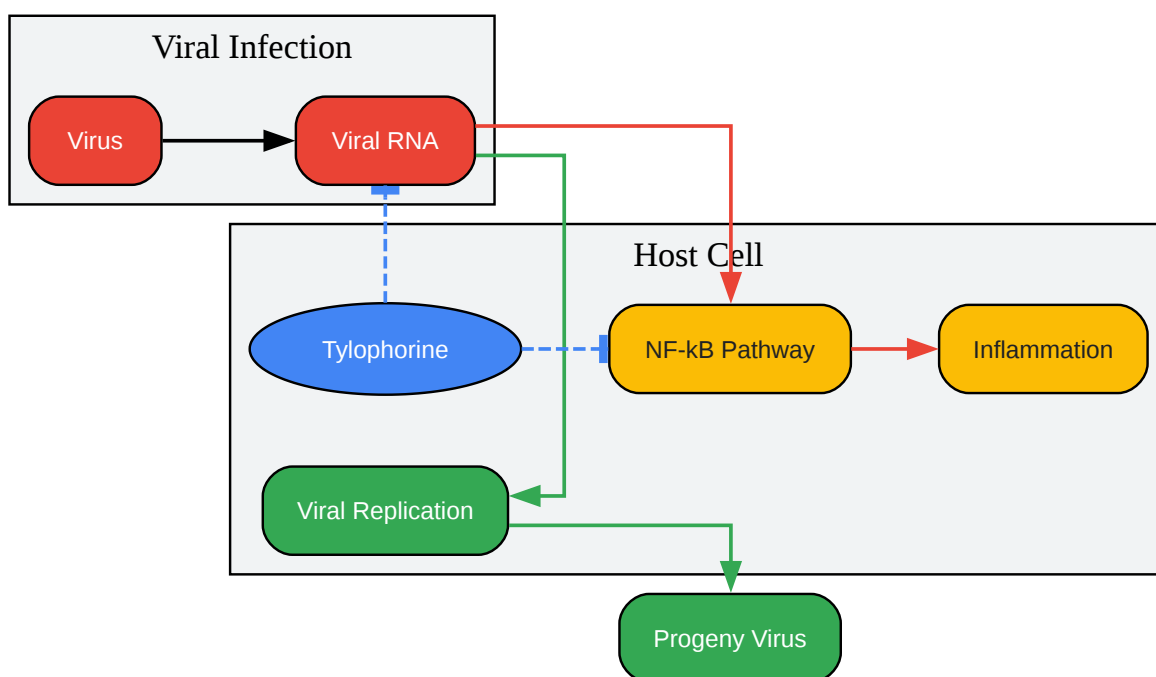
- Wash the confluent cell monolayers with serum-free medium.
- Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
- Remove the virus inoculum and wash the cells with serum-free medium.
- Add 2 mL of overlay medium containing serial dilutions of the test compound to each well.
- Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques appear (typically 2-4 days).
- Fix the cells with 4% paraformaldehyde and stain with crystal violet solution.
- Count the number of plaques in each well.
- The EC_{50} is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Signaling Pathways and Experimental Workflows

The antiviral and cytotoxic effects of Tylophorine are mediated through its interaction with various cellular signaling pathways.

Tylophorine's Proposed Antiviral Mechanism of Action

Tylophorine and its derivatives have been shown to interfere with viral replication by targeting viral RNA and interacting with the host's cellular machinery. One of the key mechanisms involves the inhibition of the NF- κ B signaling pathway, which is often activated during viral infections and contributes to inflammation.[1]

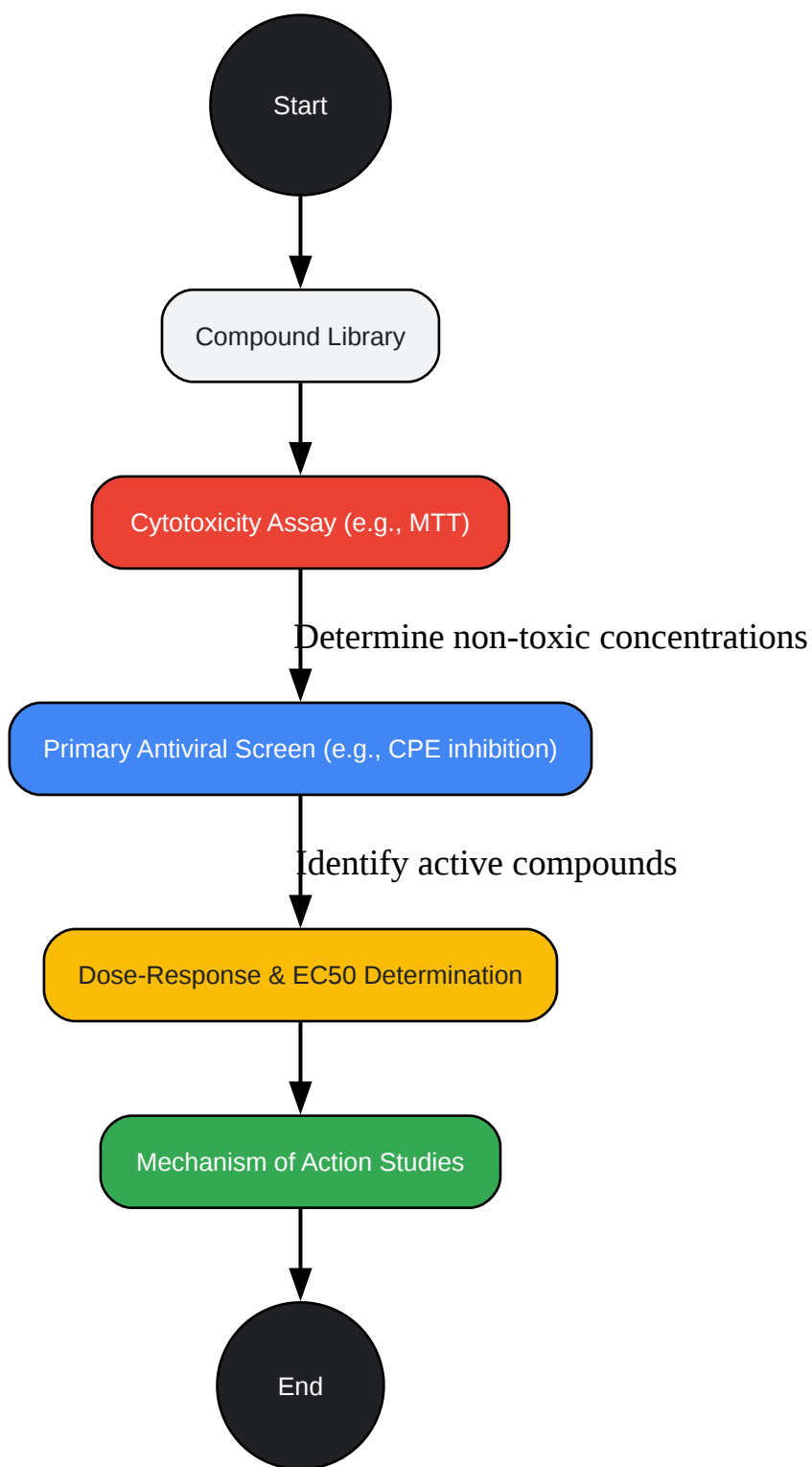


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Caption: Proposed antiviral mechanism of Tylophorine.

Experimental Workflow for Antiviral Drug Screening

The process of identifying and validating the antiviral activity of a compound like Tylophorine involves a series of sequential experiments.

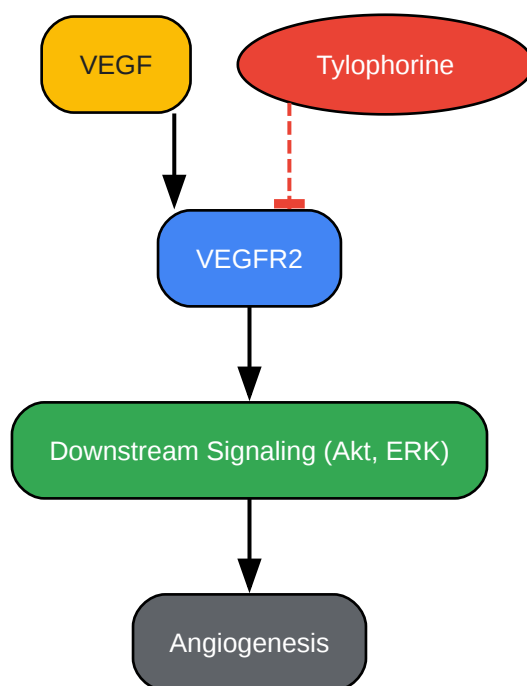


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Caption: General workflow for antiviral drug screening.

VEGFR2 Signaling Pathway Inhibition by Tylophorine

In addition to its antiviral properties, Tylophorine has been reported to exhibit anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[16][17] This pathway is crucial for the formation of new blood vessels, a process that can be hijacked by tumors and is also relevant in certain viral pathologies.



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Caption: Tylophorine's inhibition of the VEGFR2 signaling pathway.

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